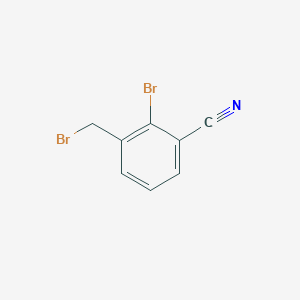
2-Bromo-3-(bromomethyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-3-(bromomethyl)benzonitrile is a chemical compound with the CAS Number: 1086429-87-9 . It has a molecular weight of 274.94 and its IUPAC name is 2-bromo-3-(bromomethyl)benzonitrile . It is a white solid and is typically stored at temperatures between 0-5°C .
Synthesis Analysis
The synthesis of 2-Bromo-3-(bromomethyl)benzonitrile involves several chemical reactions. For instance, 2-(Bromomethyl)benzonitrile reacts with 2 H -tetrazole in the presence of KOH to yield 4-[(2 H -tetra-zol-2-yl)meth-yl]benzonitrile . It also undergoes base-promoted condensation reaction with homophthalic anhydride to yield 6,11-dihydro-5 H -indeno [1,2- c ]isoquinolin-5-one .Molecular Structure Analysis
The molecular structure of 2-Bromo-3-(bromomethyl)benzonitrile can be represented by the linear formula C8H5Br2N . The InChI code for this compound is 1S/C8H5Br2N/c9-4-6-2-1-3-7 (5-11)8 (6)10/h1-3H,4H2 .Chemical Reactions Analysis
2-Bromo-3-(bromomethyl)benzonitrile undergoes several chemical reactions. As mentioned earlier, it reacts with 2 H -tetrazole in the presence of KOH to yield 4-[(2 H -tetra-zol-2-yl)meth-yl]benzonitrile . It also undergoes base-promoted condensation reaction with homophthalic anhydride to yield 6,11-dihydro-5 H -indeno [1,2- c ]isoquinolin-5-one .Physical And Chemical Properties Analysis
2-Bromo-3-(bromomethyl)benzonitrile is a white solid with a molecular weight of 274.94 . It is typically stored at temperatures between 0-5°C .Wissenschaftliche Forschungsanwendungen
Applications in Environmental Pollution Research
2-Bromo-3-(bromomethyl)benzonitrile and its derivatives are studied for their impact and behavior in environmental settings, particularly due to their use as herbicides. For instance, the benzonitriles dichlobenil, bromoxynil, and ioxynil are broad-spectrum or selective herbicides employed in agriculture and public areas. Research has highlighted the significance of understanding the environmental fate of these compounds due to their structural similarities and the presence of persistent metabolites like 2,6-dichlorobenzamide, a frequent groundwater contaminant. Studies focus on microbial degradation pathways, rates, and the diversity of organisms involved in the degradation of these herbicides to assess their environmental impact and persistence (Holtze et al., 2008).
Applications in Organic Synthesis and Material Chemistry
The compound also finds relevance in the synthesis of various organic and potentially pharmacologically active compounds. For instance:
- Synthesis of Thienopyrimidoisoindolones : The reaction of 2-(bromomethyl)benzonitrile with methyl 3-aminothiophene-2-carboxylate leads to the formation of tautomeric thienopyrimidoisoindolones, which have further applications in chemical synthesis (Kysil et al., 2008).
- Development of Benzo[b]furans : A convenient methodology has been developed for the synthesis of 2-bromo-3-aroyl-benzo[b]furans from accessible precursors. The 2-bromo group serves as a versatile handle for further chemical modifications, enhancing the compound's utility in diverse synthetic applications (Gill et al., 2008).
Safety and Hazards
2-Bromo-3-(bromomethyl)benzonitrile is considered hazardous. It causes severe skin burns and eye damage . It is toxic if swallowed, in contact with skin, or if inhaled . It may also cause an allergic skin reaction . Therefore, it is recommended to use only outdoors or in a well-ventilated area and avoid breathing dust/fume/gas/mist/vapors/spray . Protective clothing, gloves, and eye/face protection should be worn when handling this compound .
Eigenschaften
IUPAC Name |
2-bromo-3-(bromomethyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2N/c9-4-6-2-1-3-7(5-11)8(6)10/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLJWMUBSCYTLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C#N)Br)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-(bromomethyl)benzonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 8-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2644336.png)


![Benzyl 2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetate](/img/structure/B2644339.png)

![6-ethoxy-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2644341.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2644343.png)


![N-(1-Benzyl-4-cyanopiperidin-4-yl)-2-(2-bicyclo[2.2.1]heptanyl)acetamide](/img/structure/B2644349.png)

![2-(4-chlorophenoxy)-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B2644352.png)
![1-[4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2644353.png)
![Ethyl 2-(1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamido)-4-methylthiazole-5-carboxylate](/img/structure/B2644354.png)